Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethyl-4-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-10-12(14(16)17-4-2)13(15)9-7-5-6-8-11(9)18-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJAAEPUNGKLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2O1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
- Ethyl vs. The amino group improves interactions with biological targets, such as enzymes or receptors, as seen in structure-activity relationship (SAR) studies . Impact: Amino-substituted derivatives often exhibit higher cytotoxicity in cancer cell lines compared to alkyl-substituted analogues .
- Ethyl vs. Methoxy Groups: Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate () introduces a methoxy group at position 4.
Modifications at Position 4
- Ketone vs. Thiazole or Furan Rings: The pyrano[3,2-c]chromene derivative in incorporates a fused thiazole ring at position 3. This modification enhances planarity and rigidity, which can improve DNA intercalation or topoisomerase inhibition .
Ester Group Variations
- Ethyl Ester vs. Carboxamide :
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () replaces the ethyl ester with a carboxamide group. This substitution increases hydrophilicity and metabolic stability, influencing pharmacokinetic profiles .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., ketone at position 4) stabilize the chromene core, while electron-donating groups (e.g., methoxy) enhance reactivity at adjacent positions .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxyphenyl in CXL017) improve selectivity for cancer cells by reducing off-target interactions .
Biological Activity
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate is a compound belonging to the chromene class, notable for its diverse biological activities. Its structure features a chromone backbone with various substituents, which contribute to its potential pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.23 g/mol. The compound contains a carboxylate group and an ethyl ester, enhancing its chemical reactivity and biological potential.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Chromone derivatives are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing antimicrobial agents.
- Anti-inflammatory Effects : this compound interacts with targets involved in inflammation pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells through interactions with specific cellular proteins and enzymes .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Antioxidant Activity
In vitro assays assessing the antioxidant capacity revealed that this compound exhibited a high radical scavenging ability, comparable to established antioxidants like ascorbic acid. This property suggests its utility in formulations aimed at reducing oxidative damage in biological systems.
Applications in Medicine and Industry
This compound has several promising applications:
- Pharmaceutical Development : Its diverse biological activities make it a valuable candidate for drug development targeting inflammation and cancer.
- Natural Product Synthesis : The compound serves as a building block for synthesizing various natural products and derivatives essential for therapeutic agents.
- Fluorescent Dyes : Due to its unique structure, it can be utilized in creating fluorescent dyes for biological imaging, enhancing visualization in research settings .
Q & A
Q. What are the established synthetic routes for Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate?
The synthesis typically involves a multi-step approach starting with the condensation of ethyl acetoacetate and substituted aromatic aldehydes under acidic or basic conditions. For example, analogous chromene derivatives are synthesized via Knoevenagel condensation followed by cyclization, as demonstrated in the preparation of ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate . Modifications may include varying substituents on the aldehyde to optimize yield and purity. Post-condensation steps often involve esterification and purification via recrystallization or column chromatography.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Assignments of chemical shifts (e.g., δ 121.7 ppm for aromatic protons) and coupling constants to confirm substituent positions .
- X-ray crystallography : Single-crystal diffraction using programs like SHELXL or OLEX2 to resolve bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate revealed a distorted boat conformation in the chromene ring .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
Discrepancies in X-ray data (e.g., high R-factors or disorder) are addressed using:
- SHELXL refinement : Iterative cycles with restraints for disordered moieties and anisotropic displacement parameters .
- Validation tools in OLEX2 : Analysis of data-to-parameter ratios (aim for >10:1) and electron density maps to identify missed hydrogen bonds or thermal motion artifacts .
- Twinned data handling : For challenging cases, use the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
Q. What computational strategies are employed to predict biological activity and electronic properties?
- Density Functional Theory (DFT) : Calculations on HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to assess reactivity. A study on a related pyrrole-carboxylate used DFT to correlate experimental bond lengths with theoretical values .
- Molecular docking : Screening against targets like NF-κB or kinases using AutoDock Vina, guided by SAR data from analogs (e.g., CXL017’s anti-cancer activity via NF-κB inhibition) .
Q. How are structure-activity relationship (SAR) studies designed for chromene derivatives?
Methodologies include:
- Systematic substitution : Introducing electron-withdrawing/donating groups (e.g., -F, -OCH3) on phenyl rings to modulate bioactivity. For example, 4-fluorophenyl analogs showed enhanced anti-inflammatory activity compared to brominated derivatives .
- In vitro assays : Testing cytotoxicity (via MTT), enzyme inhibition (e.g., COX-2 ELISA), and apoptosis markers (caspase-3/7 activation) to quantify effects .
- Crystallographic correlation : Linking conformational flexibility (e.g., chromene ring puckering) to potency differences .
Q. What strategies optimize synthetic yields for complex chromene analogs?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
- Catalyst screening : Lewis acids like ZnCl2 or Ce(SO4)2 enhance Knoevenagel condensation rates .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes, as shown in the synthesis of ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)hexahydroquinoline-3-carboxylate .
Methodological Best Practices
- Crystallography : Always collect data at low temperature (e.g., 100 K) to minimize thermal motion errors .
- SAR documentation : Report IC50 values with 95% confidence intervals and use at least three independent replicates .
- Computational validation : Cross-check docking poses with experimental crystallographic data to avoid false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
